molecular formula C14H18N2O5 B1394782 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid CAS No. 1219967-27-7

4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid

Cat. No. B1394782
M. Wt: 294.3 g/mol
InChI Key: PEVYPCWELQHXFK-UHFFFAOYSA-N
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Description

The compound is a benzoic acid derivative with a nitro group at the 3-position and a complex amine substituent at the 4-position. The amine part consists of a methyl group and a tetrahydropyran ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the tetrahydropyran ring and the nitro group attached to the benzoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the nitro group could potentially make the compound more reactive. The tetrahydropyran ring could influence the compound’s solubility and stability .

Scientific Research Applications

Molecular Structure and Bonding Properties

  • Molecular and Crystal Structure Analysis : The compound and its isomers exhibit polarized molecular-electronic structures and are linked by various hydrogen bonds, offering insights into their molecular and crystal structures (Portilla et al., 2007).

Synthetic Chemistry and Reaction Mechanisms

  • Synthesis Techniques and Mechanisms : It has been synthesized through various techniques such as Fischer esterification and one-pot synthesis methods. These techniques provide a practical framework for synthesizing complex organic compounds (Kam et al., 2020); (Jilani, 2007).

  • Chemical Transformation and Derivatives : Studies have explored its transformation into various derivatives, providing valuable information on its chemical reactivity and potential for creating diverse molecular structures (Liu et al., 2013).

Application in Organic and Medicinal Chemistry

  • Development of Novel Compounds : Research has focused on using this compound as a starting material or intermediate in the synthesis of various organic and medicinal compounds. This indicates its significance in the development of new pharmaceuticals and organic materials (Verhoest et al., 2012).

  • Biomedical Applications and Drug Design : There's ongoing research into its potential for biomedical applications, particularly in drug design and the development of treatments for cognitive disorders. Its structure and properties make it a candidate for exploring new therapeutic pathways (Ryzhkova et al., 2020).

Future Directions

The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies would be needed to fully understand its properties and potential applications .

properties

IUPAC Name

4-[methyl(oxan-4-ylmethyl)amino]-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-15(9-10-4-6-21-7-5-10)12-3-2-11(14(17)18)8-13(12)16(19)20/h2-3,8,10H,4-7,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVYPCWELQHXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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